Bis(pentafluorophenyl)methane
Overview
Description
Bis(pentafluorophenyl)methane is a chemical compound with the CAS Number: 5736-46-9 and a molecular weight of 348.14 . Its IUPAC name is 1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorobenzyl)benzene .
Synthesis Analysis
The reaction of bis(pentafluorophenyl)mercury with the ligands bis(diphenylphosphano) methane P,P’-dioxide and bis(2-diphenylphosphanophenyl) ether P,P’-dioxide afforded crystalline σ-donor complexes .Molecular Structure Analysis
In complex 1Hg, a single bridging bidentate ligand connects two three-coordinate T-shape mercury atoms with a near linear C-Hg-C atom array . Complex 2Hg is a one-dimensional coordination polymer in which adjacent four-coordinate mercury atoms with a linear C-Hg-C atom array are linked by bridging bidentate O,O’- ligands .Chemical Reactions Analysis
The reaction of bis(pentafluorophenyl)mercury with the ligands bis(diphenylphosphano) methane P,P’-dioxide and bis(2-diphenylphosphanophenyl) ether P,P’-dioxide afforded crystalline σ-donor complexes .Physical And Chemical Properties Analysis
Bis(pentafluorophenyl)methane has a molecular weight of 348.14 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Studies of Complexes
Bis(pentafluorophenyl)methane has been used in the synthesis and structural studies of complexes with Di (phosphane oxide) Ligands . The reaction of bis (pentafluorophenyl)mercury with the ligands bis (diphenylphosphano) methane P,P’-dioxide, bis {2- (N,N,N’N’-tetraethyldiaminophosphano) imidazol-1-yl} methane P,P’-dioxide and bis (2-diphenylphosphanophenyl) ether P,P’-dioxide afforded crystalline σ-donor complexes .
Co-catalysts in Metallocene-based Industrial Processes
Pentafluorophenyl substituted boranes and borates, which are related to bis(pentafluorophenyl)methane, are important as co-catalysts in metallocene-based industrial processes for the homogeneous polymerization of olefins .
Activation or Bonding of Small Molecules
The original vicinal, intramolecular FLP was synthesized by hydroboration of Mes2P-CHQCH2 with 1,64 and Erker and co-workers have demonstrated this species to be a versatile FLP for the activation or bonding of a number of small molecules .
Enantioselectivity in the Hydrogenation of Ketimine
Erker et al. used a planar chiral ferrocenyl complex to generate an intramolecular FLP capable of modest enantioselectivity in the hydrogenation of the ketimine substrate .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H2F10/c14-4-2(5(15)9(19)12(22)8(4)18)1-3-6(16)10(20)13(23)11(21)7(3)17/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSLTVJMUSSXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H2F10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345206 | |
Record name | Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(pentafluorophenyl)methane | |
CAS RN |
5736-46-9 | |
Record name | Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Bis(pentafluorophenyl)methane (4) in the context of this research?
A: Bis(pentafluorophenyl)methane (4) serves as a tangible indicator of successful CO deoxygenation. The reaction of complex 3, formed after CO cleavage and C-C bond formation, with pinacol yields isolable Bis(pentafluorophenyl)methane (4). This confirms that the described main-group system, comprising a pyridine-stabilized silylium and a hydroborate, can effectively break the C≡O bond in CO and form new C-C bonds without the need for transition metals. [, ]
Q2: Can you elaborate on the reaction mechanism that leads to the formation of Bis(pentafluorophenyl)methane (4)?
A: The research suggests an equilibrium between a silylium–hydroborate ion pair (1+‐HBCF) and a silane–borane mixture. This activated system interacts with CO, ultimately cleaving the C≡O bond. While the precise mechanistic steps leading to Bis(pentafluorophenyl)methane (4) are not fully elucidated within these papers, its isolation after the addition of pinacol implies a series of rearrangements and transformations within the system. The pinacol likely acts as an oxygen acceptor, facilitating the formation and isolation of (4) and offering insights into the intermediates formed during the CO deoxygenation process. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.